methyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and employing continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
methyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin moiety can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired product formation .
Major Products
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For its potential antioxidant and anti-inflammatory properties.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. These mechanisms make it a promising candidate for developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the compound.
Piperidine-4-carboxylic acid methyl ester: Another precursor used in the synthesis.
Other Coumarin Derivatives: Compounds with similar structures but different functional groups.
Properties
IUPAC Name |
methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11-15(20)4-3-14-13(9-16(21)24-17(11)14)10-19-7-5-12(6-8-19)18(22)23-2/h3-4,9,12,20H,5-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMYXCGIJZIZNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCC(CC3)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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